molecular formula C19H19N5O2S B11258967 N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11258967
M. Wt: 381.5 g/mol
InChI Key: LANPBEJWZLOABO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, a thiophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the ethoxyphenyl, methyl, and thiophenyl groups. Common reagents used in these reactions include ethyl iodide, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

Comparison: Compared to similar compounds, N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to the presence of the ethoxyphenyl and thiophenyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H19N5O2S/c1-3-26-14-8-5-4-7-13(14)23-18(25)16-12(2)22-19-20-11-21-24(19)17(16)15-9-6-10-27-15/h4-11,17H,3H2,1-2H3,(H,23,25)(H,20,21,22)

InChI Key

LANPBEJWZLOABO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CS4)C

Origin of Product

United States

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